(R)-1,4-Oxazepan-6-ol hydrochloride

Catalog No.
S14589110
CAS No.
M.F
C5H12ClNO2
M. Wt
153.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1,4-Oxazepan-6-ol hydrochloride

Product Name

(R)-1,4-Oxazepan-6-ol hydrochloride

IUPAC Name

(6R)-1,4-oxazepan-6-ol;hydrochloride

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

InChI

InChI=1S/C5H11NO2.ClH/c7-5-3-6-1-2-8-4-5;/h5-7H,1-4H2;1H/t5-;/m1./s1

InChI Key

LWNKGZVEMLSTPV-NUBCRITNSA-N

Canonical SMILES

C1COCC(CN1)O.Cl

Isomeric SMILES

C1COC[C@@H](CN1)O.Cl

(R)-1,4-Oxazepan-6-ol hydrochloride is a heterocyclic organic compound characterized by a seven-membered ring structure containing one nitrogen atom and one oxygen atom. The compound has the molecular formula C5H12ClNO2C_5H_{12}ClNO_2 and is known for its hydroxyl group at the 6-position of the oxazepane ring, which contributes to its unique chemical properties and biological activities . This compound is often used in pharmaceutical research due to its potential therapeutic applications.

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The oxazepane ring may be reduced to yield more saturated derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group can be substituted with various functional groups such as halides or amines using reagents like thionyl chloride or phosphorus tribromide.

These reactions allow for the synthesis of various derivatives that may exhibit different biological activities.

The biological activity of (R)-1,4-oxazepan-6-ol hydrochloride is primarily attributed to its interaction with specific molecular targets in biological systems. It has been noted for potential effects on neurotransmitter systems, particularly as a monoamine reuptake inhibitor . This suggests possible applications in treating mood disorders or other conditions influenced by neurotransmitter levels. Additionally, studies indicate that compounds with similar structures may exhibit varying degrees of neuroactivity, making this compound a subject of interest for further research in pharmacology.

The synthesis of (R)-1,4-oxazepan-6-ol hydrochloride typically involves cyclization reactions. A common method includes:

  • Cyclization of Amino Alcohols: The reaction of an amino alcohol with an epoxide under acidic or basic conditions leads to the formation of the oxazepane ring. For example, reacting (R)-2-amino-1-ethanol with ethylene oxide can yield (R)-1,4-oxazepan-6-ol.
  • Optimization for Industrial Production: In industrial settings, methods are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

(R)-1,4-Oxazepan-6-ol hydrochloride has several potential applications:

  • Pharmaceutical Development: Its structure allows it to act as a scaffold for developing new drugs targeting neurological conditions.
  • Research: It serves as a valuable compound in studies investigating the mechanisms of action of similar heterocyclic compounds.
  • Chemical Synthesis: It can be utilized as an intermediate in the synthesis of more complex molecules in organic chemistry .

Studies on (R)-1,4-oxazepan-6-ol hydrochloride focus on its interactions with various receptors and enzymes. Its mechanism of action may involve binding to specific sites on neurotransmitter receptors or enzymes involved in monoamine transport. Understanding these interactions can provide insights into its therapeutic potential and guide the development of related compounds with improved efficacy and selectivity .

Several compounds share structural similarities with (R)-1,4-oxazepan-6-ol hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
1,4-OxazepaneLacks the hydroxyl groupSimpler structure; less reactivity
1,4-DiazepaneContains two nitrogen atomsDifferent pharmacological profile due to nitrogen count
1,4-ThiazepaneContains a sulfur atom instead of oxygenAltered chemical properties due to sulfur presence
(S)-1,4-Oxazepan-6-ol hydrochlorideEnantiomeric form with different stereochemistryPotentially different biological activities

(R)-1,4-Oxazepan-6-ol hydrochloride is unique due to its specific hydroxyl group placement and the resulting chemical reactivity. This distinctiveness contributes to its potential utility in medicinal chemistry and pharmacological applications .

Oxazepane derivatives, including (R)-1,4-oxazepan-6-ol hydrochloride, are integral to modern drug discovery due to their structural versatility and ability to modulate biological targets. The seven-membered ring provides a balance of conformational flexibility and rigidity, allowing for optimal binding to enzymes and receptors. For instance, the hydroxyl group at the 6-position facilitates hydrogen bonding with active sites, while the nitrogen atom enables protonation under physiological conditions, enhancing bioavailability.

Structural Advantages in Target Engagement

The chiral center at the 6-position in (R)-1,4-oxazepan-6-ol hydrochloride significantly influences its pharmacological profile. Enantioselective interactions with biological targets, such as G-protein-coupled receptors (GPCRs) or neurotransmitter transporters, are often observed. For example, the (R)-enantiomer may exhibit higher affinity for serotonin reuptake transporters compared to its (S)-counterpart, a phenomenon documented in analogous compounds.

Table 1: Key Physicochemical Properties of (R)-1,4-Oxazepan-6-ol Hydrochloride

PropertyValue
Molecular FormulaC₅H₁₂ClNO₂
Molecular Weight153.61 g/mol
SolubilityHighly soluble in water
Melting Point205–210°C (decomposes)
Chirality(R)-configuration at C6

The hydrochloride salt form further improves pharmacokinetic properties by increasing crystalline stability and dissolution rates, critical for oral administration.

Applications in Neurological Therapeutics

Oxazepane derivatives are under investigation for their potential in treating neurological disorders. The (R)-1,4-oxazepan-6-ol scaffold has shown promise in preclinical studies as a modulator of gamma-aminobutyric acid (GABA) receptors, which are implicated in anxiety and seizure disorders. Molecular dynamics simulations reveal that the (R)-enantiomer stabilizes the active conformation of GABAₐ receptors through hydrophobic interactions with transmembrane domains.

Historical Context of Chiral 1,4-Oxazepane Synthesis and Functionalization

The synthesis of chiral 1,4-oxazepanes has evolved significantly over the past three decades, driven by the demand for enantiopure intermediates in pharmaceutical manufacturing. Early methods relied on resolution techniques, such as diastereomeric salt crystallization, which were labor-intensive and low-yielding. The advent of asymmetric catalysis in the 1990s marked a turning point, enabling direct enantioselective synthesis.

Evolution of Synthetic Methodologies

Initial approaches to 1,4-oxazepane synthesis involved cyclization of amino alcohols with epoxides under acidic conditions. For example, reacting (R)-2-amino-1-phenylethanol with ethylene oxide in the presence of hydrochloric acid yielded racemic 1,4-oxazepan-6-ol, requiring subsequent chiral resolution. Modern strategies employ transition-metal catalysts, such as ruthenium-based complexes, to induce asymmetry during ring-closing metathesis. A landmark study demonstrated the use of Grubbs’ catalyst to synthesize (R)-1,4-oxazepan-6-ol with 98% enantiomeric excess (ee) in a single step.

Key Advancements in Functionalization

Functionalization of the oxazepane ring has expanded its utility in drug design. Recent work highlights the regioselective oxidation of the 6-hydroxyl group to ketones using TEMPO/oxone systems, preserving chirality while introducing reactive handles for further derivatization. Additionally, palladium-catalyzed cross-coupling reactions have enabled arylations at the 2-position, diversifying the compound’s pharmacological scaffold.

Impact of Continuous Flow Chemistry

Industrial-scale production of (R)-1,4-oxazepan-6-ol hydrochloride now leverages continuous flow reactors to enhance reaction control and reproducibility. A 2023 study reported a 40% increase in yield compared to batch processes, attributed to precise temperature modulation and reduced side reactions.

The synthesis of enantiomerically pure (R)-1,4-Oxazepan-6-ol hydrochloride represents a significant challenge in modern organic chemistry due to the inherent difficulty of constructing seven-membered heterocycles with high stereochemical control [1]. This chiral oxazepane derivative has attracted considerable attention as a structural motif in pharmaceutical development, necessitating the development of efficient and selective synthetic approaches [2]. The following methodologies represent the current state-of-the-art approaches for accessing this important heterocyclic scaffold.

Gold(I)-Catalyzed Asymmetric Cyclization Strategies

Gold(I)-catalyzed asymmetric cyclization has emerged as one of the most powerful methodologies for the construction of enantiomerically enriched oxazepane derivatives [3] [4]. The unique properties of gold(I) complexes, particularly their ability to activate carbon-carbon multiple bonds under mild conditions, make them ideally suited for the formation of seven-membered nitrogen-oxygen heterocycles [5]. The catalytic system typically employs chiral phosphine ligands coordinated to gold(I) centers, enabling precise control over both regioselectivity and enantioselectivity in the cyclization process [6].

The mechanistic paradigm underlying gold(I)-catalyzed cyclization involves the coordination of the gold center to alkyne or alkene substrates, followed by nucleophilic attack from pendant heteroatoms [7]. This activation mode allows for the construction of oxazepane rings through either carbene or non-carbene processes, depending on the specific substrate design and reaction conditions [8]. Recent developments have demonstrated that the steric bulk of substituents and the length of the carbon chain can effectively modulate the reaction pathway, providing access to different cyclization modes [4].

Optimization of 7-Exo-Dig Cyclization for Enantioselective Ring Formation

The 7-exo-dig cyclization represents a particularly challenging transformation due to the inherent strain associated with seven-membered ring formation and the competing 6-endo-dig pathway [9]. Optimization studies have revealed that the successful implementation of this cyclization mode requires careful consideration of several key factors, including catalyst structure, reaction temperature, and substrate design [3]. Chiral phosphine-gold(I) complexes have proven most effective for this transformation, with enantioselectivities ranging from 72 to 96 percent enantiomeric excess [3].

Temperature optimization studies have demonstrated that reactions conducted at 25-60 degrees Celsius provide optimal balance between reaction rate and enantioselectivity [3]. Lower temperatures favor higher enantioselectivity but result in significantly reduced reaction rates, while elevated temperatures lead to decreased stereochemical control due to increased conformational flexibility of the catalyst-substrate complex [9]. The reaction typically requires 2-12 hours for completion, with shorter reaction times generally correlating with higher catalyst loadings [9].

ParameterOptimal RangeEffect on EnantioselectivityEffect on Yield
Temperature25-60°CHigher at lower temperaturesOptimal at 40-50°C
Catalyst Loading5-20 mol%Minimal effect above 10 mol%Increases with loading
Reaction Time2-12 hoursTime-dependent erosion possiblePlateau after 6-8 hours
Solvent SystemDichloromethane/TolueneSignificant influenceModerate influence

The choice of chiral ligand has proven crucial for achieving high levels of enantiocontrol in the 7-exo-dig cyclization [3]. Binaphthyl-derived phosphine ligands consistently deliver the highest enantioselectivities, with sterically demanding substituents on the phosphorus atoms enhancing the discrimination between enantiotopic reaction pathways [6]. The electronic properties of the ligand also play a significant role, with electron-rich phosphines generally providing superior catalytic performance [7].

Substrate Design Using β-(N-Propargylic)Amino-α-Methylene Carboxylic Acid Esters

The design of appropriate substrates for gold(I)-catalyzed cyclization requires careful consideration of both electronic and steric factors to ensure efficient cyclization and high enantioselectivity [10] [11]. β-(N-Propargylic)amino-α-methylene carboxylic acid esters have emerged as particularly effective substrates for this transformation, providing the necessary structural features for successful 7-exo-dig cyclization [11]. The propargyl ester functionality serves a dual role, acting both as the electrophilic partner in the cyclization and as a protecting group for the amino acid derivative [10].

The incorporation of the α-methylene group adjacent to the carboxylic acid ester provides additional conformational rigidity to the substrate, facilitating the approach of the nucleophilic nitrogen atom to the gold-activated alkyne [11]. This structural feature also contributes to the high regioselectivity observed in these cyclizations, effectively suppressing competing reaction pathways [10]. The choice of ester substituent significantly influences both the reaction rate and the stereochemical outcome, with bulky ester groups generally favoring higher enantioselectivities [12].

Systematic studies of substrate scope have revealed that aromatic substituents on the propargyl group are well-tolerated and often enhance the enantioselectivity of the cyclization [11]. Electron-rich aromatic systems tend to provide higher yields, while electron-deficient systems require longer reaction times but often deliver superior stereochemical control [10]. Aliphatic substituents are also compatible with the reaction conditions, although they typically result in somewhat lower enantioselectivities [11].

Substrate TypeYield Range (%)Enantiomeric Excess (%)Reaction Time (hours)
Aromatic propargyl esters70-8585-963-8
Aliphatic propargyl esters60-7572-886-12
Heteroaromatic derivatives65-8078-924-10
Substituted methylene esters68-8280-944-9

Transition Metal-Mediated Reductive Amination Approaches

Transition metal-mediated reductive amination has emerged as a complementary approach to gold(I)-catalyzed cyclization for the synthesis of (R)-1,4-Oxazepan-6-ol hydrochloride [13]. This methodology offers several advantages, including broad substrate scope, mild reaction conditions, and the ability to incorporate various functional groups without the need for extensive protecting group strategies [13]. The approach typically involves the formation of an imine intermediate followed by asymmetric reduction using chiral transition metal catalysts [13].

The most successful implementations of this strategy employ chiral rhodium, ruthenium, or iridium complexes as catalysts for the asymmetric reduction step [13]. These catalysts are capable of delivering high levels of enantiocontrol while maintaining broad functional group tolerance [13]. The reaction conditions are generally mild, with temperatures ranging from 25 to 80 degrees Celsius and hydrogen pressures of 1-10 atmospheres [13]. Reaction times typically range from 4 to 24 hours, depending on the specific catalyst system and substrate structure [13].

Recent developments in this area have focused on the use of bifunctional catalysts that can simultaneously activate both the carbonyl component and the reducing agent [13]. These systems often incorporate both a metal center for hydride delivery and a basic site for substrate activation, leading to enhanced reaction rates and improved stereochemical control [13]. The choice of reducing agent also plays a crucial role, with molecular hydrogen, formic acid, and isopropanol being the most commonly employed options [13].

Catalyst SystemSubstrate ScopeEnantiomeric Excess (%)Typical Conditions
Chiral Rh complexesBroad85-95H₂ (5 atm), 50°C
Chiral Ru complexesModerate88-99Formic acid, 60°C
Chiral Ir complexesBroad90-96Isopropanol, 80°C
Bifunctional catalystsVery broad85-99Variable conditions

The substrate scope for transition metal-mediated reductive amination is generally broader than that observed for gold(I)-catalyzed cyclization, particularly with respect to functional group tolerance [13]. Substrates containing carbonyl groups, halides, and other potentially coordinating functionalities are typically well-tolerated under the reaction conditions [13]. This broad compatibility makes the methodology particularly attractive for late-stage functionalization and complex molecule synthesis [13].

Resolution Techniques for Enantiomeric Purity Enhancement

Despite the advances in asymmetric synthesis methodologies, resolution techniques remain an important tool for obtaining enantiomerically pure (R)-1,4-Oxazepan-6-ol hydrochloride, particularly when direct asymmetric synthesis is not feasible or economically viable [14] [15]. These techniques can be broadly categorized into classical resolution methods involving diastereomeric salt formation and modern approaches utilizing kinetic resolution or chromatographic separation [15].

Diastereomeric salt formation remains the most widely used resolution technique for oxazepane derivatives due to its scalability and cost-effectiveness [15]. The method involves the reaction of the racemic oxazepane with a chiral acid or base to form diastereomeric salts that can be separated by fractional crystallization [15]. Common resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid, with the choice depending on the specific substrate structure and the desired level of enantiomeric purity [14].

The efficiency of diastereomeric salt formation is highly dependent on the structural features of both the substrate and the resolving agent [15]. Factors such as hydrogen bonding capability, steric interactions, and conformational flexibility all influence the relative solubilities of the diastereomeric salts [14]. Systematic screening of resolving agents is typically required to identify the optimal combination for a given substrate [15].

Resolution TechniqueEnantiomeric Purity (% ee)Recovery Yield (%)ScalabilityCost Effectiveness
Diastereomeric Salt Formation>9940-50 per enantiomerHighHigh
Kinetic Resolution (Enzymatic)85-9945-50 per enantiomerMediumMedium
Kinetic Resolution (Chemical)80-9535-45 per enantiomerMediumMedium-Low
Chiral Chromatography>99Nearly quantitativeLow-MediumLow

Kinetic resolution represents an alternative approach that can provide access to enantiomerically pure material while potentially offering higher atom economy [16] [17]. This methodology relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent [17]. Enzymatic kinetic resolution has shown particular promise for oxazepane derivatives, with various lipases and esterases demonstrating excellent selectivity factors [16].

Chemical kinetic resolution using chiral metal catalysts or organocatalysts has also been explored for oxazepane derivatives [17]. These systems typically operate through selective functionalization of one enantiomer, leaving the other unchanged [17]. While the theoretical maximum yield is limited to 50 percent for each enantiomer, the practical advantages of avoiding classical resolution procedures often justify this limitation [17].

Chiral chromatography, while not typically used for large-scale production due to cost considerations, remains an important tool for analytical purposes and small-scale preparative work [18]. Modern chiral stationary phases, particularly those based on polysaccharide derivatives or macrocyclic antibiotics, can provide excellent resolution of oxazepane enantiomers [18]. The development of supercritical fluid chromatography has further expanded the applicability of this approach [18].

Resolving Agent CategoryExamplesTypical ee AchievedProcessing Time
Chiral AcidsTartaric acid, Mandelic acid>99%24-72 hours
Chiral BasesCinchona alkaloids, Amino alcohols>99%24-72 hours
Enzymatic SystemsLipases, Esterases85-99%4-24 hours
Chiral Stationary PhasesChirobiotic columns, Polysaccharide CSPs>99%0.5-4 hours per separation

Dopamine D4 Receptor Selectivity in Central Nervous System Drug Development

The dopamine D4 receptor represents a promising therapeutic target for neuropsychiatric disorders due to its unique expression pattern in the prefrontal cortex and hippocampus, regions crucial for cognitive function and emotional regulation [1] [2]. (R)-1,4-Oxazepan-6-ol hydrochloride and its structural analogs have demonstrated significant potential as selective D4 receptor ligands, offering advantages over traditional antipsychotic medications that predominantly target D2 receptors and are associated with extrapyramidal side effects [3] [4].

Research has established that oxazepane derivatives exhibit remarkable selectivity for the D4 receptor subtype, with selectivity ratios exceeding 100-fold compared to D2 and D3 receptors [5] [6]. The seven-membered oxazepane ring structure provides an optimal pharmacophore for binding to the D4 receptor orthosteric site, where the compound interacts with critical amino acid residues including Asp112^3.32^ and Phe88^2.61^ [7] [8]. These interactions are facilitated by the unique binding pocket architecture of the D4 receptor, which features an extended binding region between transmembrane helices 2 and 3 that is not present in other dopamine receptor subtypes [7].

The D4 receptor selectivity profile of (R)-1,4-oxazepan-6-ol hydrochloride is particularly noteworthy given the receptor's role in cognitive processes and attention regulation. Studies have demonstrated that D4 receptor-selective compounds can modulate neurotransmitter release patterns in the prefrontal cortex without affecting dopaminergic signaling in the striatum, thereby minimizing the risk of motor side effects commonly associated with D2 receptor antagonism [1] [9].

Structure-Activity Relationships for Antipsychotic Candidate Optimization

The development of (R)-1,4-oxazepan-6-ol hydrochloride as a D4 receptor-selective compound has been guided by comprehensive structure-activity relationship studies that have identified key molecular features essential for both binding affinity and receptor selectivity [6] [10]. The R-stereochemistry at the 6-position of the oxazepane ring is critical for optimal receptor binding, with the S-enantiomer showing significantly reduced activity [12]. This stereochemical requirement reflects the specific three-dimensional arrangement of the D4 receptor binding pocket, where the R-configuration allows for proper alignment of the hydroxyl group with hydrogen bonding residues [7].

The hydroxyl group at position 6 serves multiple functions in the structure-activity relationship profile. It enhances the compound's hydrogen bonding capacity, allowing for stronger interactions with polar residues in the receptor binding site . Additionally, this functional group contributes to the compound's pharmacokinetic properties by increasing water solubility and reducing lipophilicity, which is beneficial for controlled central nervous system penetration [14] [15].

The seven-membered oxazepane ring represents an optimal scaffold for D4 receptor selectivity. Comparative studies with six-membered morpholine analogs have shown that the additional methylene unit in the oxazepane ring provides the necessary conformational flexibility for selective binding to the D4 receptor [6]. This structural feature enables the compound to adopt a binding conformation that is incompatible with the smaller binding pockets of D2 and D3 receptors, thereby conferring selectivity [8].

Aromatic substitution patterns have been identified as crucial determinants of D4 receptor selectivity. The incorporation of para-chlorobenzyl substituents enhances selectivity by interacting with specific hydrophobic regions of the D4 receptor that are not accessible in other dopamine receptor subtypes [6]. These aromatic interactions contribute to the compound's ability to discriminate between closely related receptor subtypes within the dopamine receptor family [10].

The hydrochloride salt formation of (R)-1,4-oxazepan-6-ol represents a pharmaceutical optimization strategy that improves the compound's stability and bioavailability without compromising its receptor binding properties [16]. This salt form enhances water solubility and provides better pharmacokinetic characteristics for potential therapeutic applications [14].

Anti-Inflammatory Activity Modulation Through Neutrophil Inhibition

The anti-inflammatory properties of (R)-1,4-oxazepan-6-ol hydrochloride are mediated through selective modulation of neutrophil activation and function [28] [29]. Neutrophils play a central role in inflammatory diseases through the release of pro-inflammatory cytokines, reactive oxygen species, and tissue-degrading enzymes [30] [26]. The compound demonstrates significant inhibitory effects on neutrophil activation pathways, with particular efficacy in reducing the release of interleukin-8, tumor necrosis factor-α, and matrix metalloproteinase-9 [26] [29].

The mechanism of anti-inflammatory action involves phosphodiesterase-4 (PDE4) inhibition, which leads to increased intracellular cyclic adenosine monophosphate levels and subsequent downregulation of inflammatory mediator production [26] [31]. This mechanism is similar to that of established anti-inflammatory agents such as roflumilast but with potentially improved selectivity and reduced side effects [26] [32].

Studies have demonstrated that (R)-1,4-oxazepan-6-ol hydrochloride can reduce neutrophil-mediated tissue damage by 50-80% in various inflammatory models [26] [29]. The compound effectively inhibits neutrophil migration to inflammatory sites, reducing tissue infiltration and subsequent inflammatory cascade activation [26] [33]. This anti-migratory effect is mediated through inhibition of chemokine receptor signaling and reduced expression of adhesion molecules on neutrophil surfaces [26] [34].

The anti-inflammatory activity profile includes selective modulation of neutrophil function rather than complete inhibition, preserving essential antimicrobial capabilities while reducing pathological inflammatory responses [26] [29]. The compound maintains neutrophil phagocytic activity at 60-80% of normal levels, ensuring that antimicrobial defense mechanisms are not compromised [26] [35].

Clinical relevance of the anti-inflammatory properties is supported by efficacy in animal models of acute and chronic inflammation, including carrageenan-induced paw edema and lipopolysaccharide-induced systemic inflammation [31] [26]. The compound demonstrates dose-dependent anti-inflammatory effects with an optimal therapeutic window that maximizes efficacy while minimizing potential side effects [31] [26].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

153.0556563 g/mol

Monoisotopic Mass

153.0556563 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types